molecular formula C18H11ClN2O10S2 B10888609 4-Chlorobenzene-1,3-diyl bis(4-nitrobenzenesulfonate)

4-Chlorobenzene-1,3-diyl bis(4-nitrobenzenesulfonate)

Cat. No.: B10888609
M. Wt: 514.9 g/mol
InChI Key: CPQQBCNHRJYBHP-UHFFFAOYSA-N
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Description

2-Chloro-5-{[(4-nitrophenyl)sulfonyl]oxy}phenyl 4-nitro-1-benzenesulfonate is a complex organic compound characterized by the presence of multiple functional groups, including chloro, nitro, and sulfonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-{[(4-nitrophenyl)sulfonyl]oxy}phenyl 4-nitro-1-benzenesulfonate typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, 2-chlorophenol, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to form 2-chloro-5-nitrophenol.

    Sulfonation: The nitrophenol derivative is then subjected to sulfonation using chlorosulfonic acid to introduce the sulfonyl group.

    Coupling Reaction: The sulfonated intermediate is reacted with 4-nitrophenyl sulfonyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-{[(4-nitrophenyl)sulfonyl]oxy}phenyl 4-nitro-1-benzenesulfonate can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Hydrolysis: The sulfonate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and sulfonic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products

    Nucleophilic Substitution: Substituted phenyl derivatives.

    Reduction: Amino derivatives.

    Hydrolysis: Phenol and sulfonic acid derivatives.

Scientific Research Applications

2-Chloro-5-{[(4-nitrophenyl)sulfonyl]oxy}phenyl 4-nitro-1-benzenesulfonate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Potential use in the development of advanced materials due to its unique functional groups.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

    Medicinal Chemistry: Explored for its potential as a pharmacophore in drug design and development.

Mechanism of Action

The mechanism of action of 2-chloro-5-{[(4-nitrophenyl)sulfonyl]oxy}phenyl 4-nitro-1-benzenesulfonate involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with nucleophilic sites in biomolecules. The sulfonate groups can enhance the solubility and reactivity of the compound, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-nitrophenol: Lacks the sulfonate groups, making it less reactive in certain applications.

    4-Nitrophenyl Sulfonate: Contains the sulfonate group but lacks the chloro and additional nitro groups, limiting its versatility.

    2-Chloro-4-nitrophenyl Isocyanate: Contains an isocyanate group instead of the sulfonate ester, leading to different reactivity and applications.

Uniqueness

2-Chloro-5-{[(4-nitrophenyl)sulfonyl]oxy}phenyl 4-nitro-1-benzenesulfonate is unique due to the presence of multiple functional groups that confer a wide range of reactivity and potential applications. The combination of chloro, nitro, and sulfonate groups makes it a versatile compound for various chemical transformations and research applications.

Properties

Molecular Formula

C18H11ClN2O10S2

Molecular Weight

514.9 g/mol

IUPAC Name

[4-chloro-3-(4-nitrophenyl)sulfonyloxyphenyl] 4-nitrobenzenesulfonate

InChI

InChI=1S/C18H11ClN2O10S2/c19-17-10-5-14(30-32(26,27)15-6-1-12(2-7-15)20(22)23)11-18(17)31-33(28,29)16-8-3-13(4-9-16)21(24)25/h1-11H

InChI Key

CPQQBCNHRJYBHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)OC2=CC(=C(C=C2)Cl)OS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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